Product packaging for 5-Tosylquinolin-8-ol(Cat. No.:CAS No. 61430-91-9)

5-Tosylquinolin-8-ol

Cat. No.: B11831967
CAS No.: 61430-91-9
M. Wt: 299.3 g/mol
InChI Key: ZCPYGPOWCHKHAR-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) and 8-Hydroxyquinoline (B1678124) Scaffolds in Organic and Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prominent structural motif in a vast array of bioactive compounds. researchgate.net Its presence in numerous natural products and synthetically developed molecules has established it as a "privileged structure" in medicinal chemistry. jmaterenvironsci.com This designation stems from the ability of the quinoline scaffold to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. jmaterenvironsci.com Quinoline-based drugs approved by the FDA, such as cabozantinib (B823) and lenvatinib (B1674733) for cancer treatment, underscore the clinical importance of this heterocyclic system. researchgate.net

Among quinoline derivatives, 8-hydroxyquinoline (also known as oxine or 8-quinolinol) is particularly noteworthy. jmaterenvironsci.com It is comprised of a phenol (B47542) ring fused to a pyridine ring, with the hydroxyl group at the C-8 position. nih.govmdpi.com This arrangement confers unique physicochemical properties, most notably the ability to act as a potent chelator of various metal ions. mdpi.comnih.gov This metal-binding capability is central to many of its biological effects. nih.gov The 8-hydroxyquinoline scaffold is a cornerstone in the development of agents with a broad range of applications, including:

Antimicrobial and Antifungal Agents : For over a century, 8-hydroxyquinoline and its derivatives have been recognized for their antibacterial properties. nih.gov They have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govmdpi.com

Anticancer Agents : The ability of 8-hydroxyquinoline derivatives to chelate metal ions like iron and copper is believed to contribute to their antiproliferative activity against various tumor cell lines. researchgate.netnih.gov

Neuroprotective Agents : Certain derivatives have been investigated as potential treatments for neurodegenerative disorders, acting as iron chelators to mitigate oxidative stress. jmaterenvironsci.commdpi.com

Antiviral Agents : Research has demonstrated the potential of 8-hydroxyquinoline derivatives as inhibitors of viral replication, including against HIV. nih.govnih.gov

Analytical and Material Science Applications : Beyond medicine, their metal-chelating and fluorescent properties are utilized in analytical chemistry for metal ion detection and in materials science for applications like Organic Light-Emitting Diodes (OLEDs). mdpi.comchemicalbook.com

The versatility of the 8-hydroxyquinoline scaffold allows for extensive synthetic modification at various positions on its rings, enabling chemists to fine-tune its biological and physical properties for specific applications. researchgate.netjmaterenvironsci.com

Role of Sulfone Moieties in the Design of Bioactive and Functional Molecules

Bioactivity : The sulfone moiety is a key component in a number of therapeutic agents. nih.gov Compounds containing this group have demonstrated a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anti-HIV effects. nih.gov

Synthetic Intermediates : The chemistry of sulfones makes them valuable intermediates in organic synthesis. nih.gov The sulfonyl group is strongly electron-withdrawing, which can influence the reactivity of adjacent parts of the molecule. chemicalbook.com

Physicochemical Properties : The introduction of a sulfone group can significantly alter a molecule's polarity, solubility, and ability to form hydrogen bonds, which in turn affects its pharmacokinetic profile.

Industrial Applications : Beyond pharmaceuticals, sulfones are used as high-performance solvents (e.g., sulfolane) and are integral to the structure of robust polymers like polysulfones, which are valued for their high strength and thermal stability. chemicalbook.com

In drug design, the sulfonamide linkage (R-SO₂-NR'R''), a close relative of the sulfone group, is particularly prevalent and is found in many classes of antibiotics, diuretics, and hypoglycemic agents.

Overview of 5-Tosylquinolin-8-ol as a Prototypical 8-Hydroxyquinoline Derivative

This compound represents a specific molecular architecture that combines the features of the 8-hydroxyquinoline scaffold and the sulfonyl group. In this compound, the tosyl group (a p-toluenesulfonyl group) is attached to the C-5 position of the 8-hydroxyquinoline ring. While direct and extensive research on this exact molecule is limited, its structure places it within the well-studied class of 5-sulfonamido-8-hydroxyquinoline derivatives.

The synthesis of such compounds typically proceeds through a key intermediate, 8-hydroxyquinoline-5-sulfonyl chloride. This intermediate is prepared by the reaction of 8-hydroxyquinoline with chlorosulfonic acid. nih.gov From this sulfonyl chloride, a variety of sulfonamide derivatives can be synthesized by reacting it with different amines. To arrive at this compound, a synthetic strategy would involve a reaction pathway that forms the C-S bond between the quinoline ring and the tosyl group's sulfur atom.

The resulting structure of this compound features:

The chelating N,O-donor site of the 8-hydroxyquinoline core.

The bulky and electron-withdrawing tosyl group at the 5-position, which can influence the electronic properties of the quinoline ring and its metal-binding affinity.

Scope and Academic Relevance of Research on this compound

The academic relevance of this compound stems from the proven biological activities of its parent structures and closely related analogues. Research into 5-sulfonamido-8-hydroxyquinoline derivatives has yielded compounds with promising antimicrobial and antiviral activities. nih.gov For instance, certain derivatives have shown potent inhibitory activity against bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov Furthermore, selected compounds from this class have demonstrated significant antiviral activity against viruses such as the avian paramyxovirus. nih.gov

The key structural features necessary for the biological activity in this class often include the unsubstituted phenolic hydroxyl group at the C-8 position of the quinoline ring. nih.gov The modification at the C-5 position with a sulfonamide linkage provides a vector for introducing diverse substituents, allowing for the exploration of structure-activity relationships. For example, studies on 8-hydroxyquinoline-5-sulfonamides have revealed that some derivatives exhibit significant anticancer activity against human cancer cell lines, with efficacies comparable to established drugs like cisplatin (B142131) in some cases. nih.gov

Therefore, while this compound itself may not be extensively documented, its structural template is highly relevant. It serves as a prototypical example for a class of compounds that are actively being investigated for their therapeutic potential. Future research could focus on the specific synthesis of this compound and its evaluation against a panel of microbial, viral, and cancer cell targets to determine if the specific stereoelectronic properties of the tosyl group confer any advantageous biological activity compared to other sulfonyl or sulfonamide derivatives.

Data Tables

Table 1: Biological Activity of Representative 8-Hydroxyquinoline-5-Sulfonamide Derivatives Note: This table presents data for compounds structurally related to this compound, as reported in the literature, to illustrate the potential of this chemical class.

Compound ClassTarget Organism/Cell LineObserved ActivityReference
5-Sulfonamido-8-hydroxyquinoline derivativesEscherichia coli, Pseudomonas aeruginosaPotent growth inhibition nih.gov
Selected 5-Sulfonamido-8-hydroxyquinoline derivativesAvian paramyxovirus type 1 (APMV-1)Marked viral inhibitory activity nih.gov
Acetylene derivatives of 8-hydroxyquinoline-5-sulfonamideHuman amelanotic melanoma cells (C-32)High anticancer activity nih.gov
Acetylene derivatives of 8-hydroxyquinoline-5-sulfonamideMethicillin-resistant S. aureus (MRSA)High antibacterial activity nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO3S B11831967 5-Tosylquinolin-8-ol CAS No. 61430-91-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61430-91-9

Molecular Formula

C16H13NO3S

Molecular Weight

299.3 g/mol

IUPAC Name

5-(4-methylphenyl)sulfonylquinolin-8-ol

InChI

InChI=1S/C16H13NO3S/c1-11-4-6-12(7-5-11)21(19,20)15-9-8-14(18)16-13(15)3-2-10-17-16/h2-10,18H,1H3

InChI Key

ZCPYGPOWCHKHAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=CC=NC3=C(C=C2)O

Origin of Product

United States

Synthetic Methodologies for 5 Tosylquinolin 8 Ol and Analogous Derivatives

Direct Functionalization Strategies for 5-Tosylquinolin-8-ol Synthesis

The introduction of the tosyl group at the C-5 position of the 8-hydroxyquinoline (B1678124) scaffold is a key strategic consideration. Direct functionalization methods leverage the existing quinoline (B57606) core, offering efficient pathways to the target molecule.

Palladium-Catalyzed Coupling Reactions for Sulfone Introduction

Modern synthetic organic chemistry has increasingly relied on transition-metal-catalyzed reactions to form carbon-sulfur bonds. Palladium catalysis, in particular, offers powerful tools for the introduction of sulfonyl groups onto aromatic rings. One such strategy is the direct C-H sulfonylation, which can circumvent the need for pre-functionalized starting materials. researchgate.net Another prominent method involves the cross-coupling of an aryl halide with a sulfinate salt.

While specific literature detailing the palladium-catalyzed synthesis of this compound is sparse, the principles can be applied from analogous systems. For instance, the coupling of a 5-halo-8-hydroxyquinoline (or a protected version) with a p-toluenesulfinate salt would be a direct approach. The reactivity of iodoarenes in palladium-catalyzed reactions is well-established, making them suitable substrates. uc.pt

Table 1: Representative Palladium-Catalyzed Sulfonylation Conditions

Catalyst/Ligand System Sulfonyl Source Substrate Type General Conditions
Palladium Acetate / Phosphine Ligand Arylsulfonyl Chloride Arene (via C-H activation) Oxidant, High Temperature

Synthesis via Reaction of 5-Iodoquinolin-8-ol Precursors

The carbon-iodine bond at the C-5 position of an 8-hydroxyquinoline derivative is a versatile handle for introducing various functional groups through cross-coupling reactions. The synthesis of 5-carboxamido-7-iodo-8-benzyloxyquinolines via selective palladium-catalyzed aminocarbonylation at the C-5 position highlights the enhanced reactivity of this site compared to the C-7 position. researchgate.net This selectivity demonstrates that a 5-iodo-8-hydroxyquinoline precursor is an excellent starting point for introducing a tosyl group.

The reaction would likely proceed by coupling 5-iodo-8-hydroxyquinoline (or its O-protected form, such as 8-(benzyloxy)-5-iodoquinoline) with sodium p-toluenesulfinate in the presence of a suitable palladium catalyst and ligand. Protecting the hydroxyl group at the 8-position can prevent catalyst inhibition and unwanted side reactions. scispace.com

Sulfonylation Reactions Utilizing Tosyl-Containing Reagents

Direct sulfonylation using tosyl-containing reagents is a classical and effective method. One approach involves the reaction of an amino-substituted 8-hydroxyquinoline with a sulfonyl chloride. For example, the synthesis of sulfonate derivatives has been achieved by reacting 5-amino-7-bromoquinolin-8-ol (B11873180) with various sulfonyl chlorides in dry THF. nih.gov A similar strategy could be envisioned where a diazonium salt, derived from 5-amino-8-hydroxyquinoline, is reacted with sulfur dioxide and a copper catalyst in the presence of p-toluene to form the sulfonyl chloride in situ, which then reacts further.

A more direct, though potentially challenging, route is the Friedel-Crafts-type sulfonylation of 8-hydroxyquinoline with tosyl chloride. However, electrophilic substitution on the 8-hydroxyquinoline ring is highly directed. Sulfonation of quinoline with fuming sulfuric acid, followed by alkali fusion, is a known method to produce 8-hydroxyquinoline, indicating that the sulfonic acid group can be introduced onto the ring. google.compatsnap.com Specifically, sulfonation of 8-hydroxyquinoline typically yields 8-hydroxyquinoline-5-sulfonic acid. nist.gov

Table 2: Sulfonylation Approaches for the 8-Hydroxyquinoline Scaffold

Starting Material Reagent Product Type Reference
5-Amino-7-bromoquinolin-8-ol Sulfonyl Chlorides Sulfonate Derivatives nih.gov
Quinoline Fuming Sulfuric Acid 8-Sulfoquinoline google.com

General Approaches to Quinoline and 8-Hydroxyquinoline Core Synthesis Applicable to this compound

Before functionalization, the quinoline core must be constructed. Several classical and modern synthetic reactions are available for this purpose, which can be adapted to produce the necessary 8-hydroxyquinoline skeleton.

Classical Annulation Reactions (e.g., Friedländer, Skraup)

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgresearchgate.net The reaction can be catalyzed by acids or bases. jk-sci.com To synthesize an 8-hydroxyquinoline derivative, one could start with a 2-amino-3-hydroxybenzaldehyde (B7904644) or a related precursor. The simplicity and availability of starting materials make the Friedländer synthesis a valuable tool for creating quinoline ring systems. jk-sci.com Recent advancements have focused on developing more environmentally friendly conditions, such as using water as a solvent without a catalyst. organic-chemistry.org

Skraup Synthesis: The Skraup synthesis is a cornerstone method for producing quinolines, typically by reacting an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation. wordpress.comiipseries.org By using a substituted aniline, such as 2-aminophenol, the 8-hydroxyquinoline core can be synthesized. While effective, the reaction is known for being highly exothermic and sometimes violent. wikipedia.org

Table 3: Comparison of Classical Quinoline Syntheses

Reaction Reactants Catalyst/Conditions Product Type
Friedländer 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl compound Acid or Base (e.g., TsOH, NaOH), Heat Substituted Quinoline

Multicomponent Reactions for Diversified Quinoline Scaffolds

Multicomponent reactions (MCRs) have gained prominence as highly efficient synthetic strategies that combine three or more starting materials in a single step to form a complex product. rsc.orgrsc.org This approach offers high atom economy and allows for the rapid generation of molecular diversity. rsc.org Various MCRs, such as the Povarov reaction (a [4+2] cycloaddition), have been successfully used to synthesize diverse quinoline scaffolds. rsc.org These methods could be adapted to build a quinoline ring already bearing complex substituents by carefully choosing the starting components, potentially streamlining the synthesis of precursors for this compound. acs.orgthieme-connect.com

Transition Metal-Catalyzed Syntheses of Quinoline Derivatives

Transition metal catalysis holds a dominant position in the synthesis of complex quinoline-based heterocycles, offering advantages over traditional methods which can suffer from harsh conditions and limited substrate scope. ias.ac.inresearchgate.net These catalytic systems provide efficient pathways for constructing diverse quinoline scaffolds from readily available starting materials. ias.ac.in Various metals, including palladium (Pd), copper (Cu), ruthenium (Ru), cobalt (Co), and iron (Fe), have been successfully employed. researchgate.netmdpi.com

Catalytic C-H bond activation is a prominent strategy. mdpi.com For example, rhodium catalysts can facilitate the ortho-C-H activation of aromatic amines for subsequent cyclization. mdpi.com Similarly, ruthenium-catalyzed annulation of enaminones with anthranils and copper-catalyzed reactions of saturated ketones with anthranils provide routes to 3-substituted quinolines. mdpi.com Cobalt-catalyzed dehydrogenative cyclizations of 2-aminoaryl alcohols with ketones or nitriles also yield quinolines under mild conditions. organic-chemistry.org Iron-catalyzed reactions, such as the annulation of arylnitrones with vinyl acetates, further expand the toolkit for creating disubstituted quinolines. ias.ac.in

Table 1: Examples of Transition Metal-Catalyzed Quinoline Synthesis

CatalystReaction TypeSubstratesKey FeatureReference
Rhodium (Rh)C-H Activation / AnnulationAromatic Amines + AlkynesDual role of catalyst in C-H activation and cyclization. mdpi.com mdpi.com
Ruthenium (Ru)AnnulationEnaminones + AnthranilsAccess to 3-substituted quinolines. mdpi.com mdpi.com
Copper (Cu)C-H Activation / AnnulationSaturated Ketones + AnthranilsOne-pot reaction to generate 3-substituted derivatives. mdpi.com mdpi.com
Cobalt (Co)Dehydrogenative Cyclization2-Aminoaryl Alcohols + KetonesEnvironmentally benign approach under mild conditions. organic-chemistry.org organic-chemistry.org
Iron (Fe)[4+2] Annulationα-Aminonitriles + Terminal AlkynesPovarov-type reaction via in situ generated iminium species. organic-chemistry.org organic-chemistry.org
Palladium (Pd)Sonogashira Coupling / Domino ReactionBenzimidoyl Chlorides + 1,6-EnynesProceeds under mild conditions with good yields. ias.ac.in ias.ac.in

Modified Mannich Reactions for Quinoline-8-ol Functionalization

The Mannich reaction is a powerful and easily implemented method for the functionalization of 8-hydroxyquinoline (oxine). mdpi.comnih.gov This multicomponent reaction involves the aminoalkylation of a compound with an active hydrogen, using an aldehyde and a primary or secondary amine. bohrium.com In the context of quinolin-8-ol, the core molecule acts as the active hydrogen provider, formaldehyde (B43269) (or its polymer, paraformaldehyde) is the typical aldehyde, and a wide variety of amines can be used to introduce diverse functionalities. mdpi.comnih.gov

This reaction typically proceeds under mild conditions and is used to synthesize derivatives where an aminomethyl bridge links the quinoline-8-ol core to another functional group. mdpi.com For instance, reacting 8-hydroxyquinoline with paraformaldehyde and ciprofloxacin (B1669076) in ethanol (B145695) yields a hybrid molecule. nih.gov The choice of amine is highly variable, allowing for the creation of a large library of derivatives. mdpi.comresearchgate.net

Table 2: Examples of Modified Mannich Reactions with 8-Hydroxyquinoline (8HQ)

Amine ComponentAldehydeSolventConditionsReference
OctylamineFormalin (37% aq. CH₂O)EthanolReflux (78 °C), 1 h researchgate.net
CiprofloxacinParaformaldehydeEthanolNot specified nih.gov
N¹,N¹-dimethylethane-1,2-diamineParaformaldehydeEthanolStirring, followed by treatment with HCl gas mdpi.com
3-methylbutan-1-amineParaformaldehydeNot specifiedReflux, 4 h mdpi.com
2-morpholinoethylamineParaformaldehydeNot specifiedReflux, 4 h mdpi.com

Optimization of Synthetic Pathways

Optimizing the synthesis of quinoline derivatives is crucial for improving efficiency, yield, and environmental friendliness. Key parameters for optimization include the choice of solvent systems, temperature, and the selection of appropriate catalysts and promoters.

Solvent Systems and Temperature Control

The choice of solvent and reaction temperature significantly influences the outcome of quinoline synthesis. acs.org Solvents such as ethanol, dimethylformamide (DMF), toluene, and dichloromethane (B109758) (DCM) are commonly used. acs.orgacs.orgrsc.org In some syntheses, like the Brønsted acid-promoted annulation of α-diazo sulfonium (B1226848) salts, a mixture of trifluoroacetic acid and dioxane was found to be optimal. acs.org The reaction temperature is also critical; in the same study, lowering the temperature from 60 °C to 30 °C drastically reduced the yield, while increasing it to 80 °C led to reagent decomposition. acs.org

A growing trend is the development of solvent-free reaction conditions. jocpr.com These "green" protocols avoid the use of potentially hazardous organic solvents and often simplify workup procedures. jocpr.com For example, the Friedländer annulation has been performed efficiently at 100 °C under solvent-free conditions using a Li⁺-modified nanoporous catalyst. nih.gov

Catalyst Selection and Reaction Promoters (e.g., metal catalysts, nanoparticles, acids, bases)

Catalyst selection is paramount for an efficient synthesis. As discussed, transition metals are widely used. researchgate.net Beyond simple metal salts, metal-organic frameworks (MOFs) have emerged as effective catalysts, offering dual Lewis acid and basic sites. nih.gov Nanoparticle catalysts are also gaining traction due to their high surface area and unique catalytic properties. nih.govnih.gov For instance, Fe₃O₄@SiO₂ core-shell nanoparticles have been used for the one-pot condensation of 2-aminobenzophenones and ketones in ethanol at 80 °C, with the catalyst being easily recoverable and reusable. nih.gov

Reaction promoters, including acids and bases, are also essential. Brønsted acids, such as trifluoromethanesulfonic acid (TFA), and Lewis acids, like zinc chloride (ZnCl₂), can significantly enhance reaction rates and yields. mdpi.comnih.gov In some cases, superacids are employed as both the reaction medium and catalyst. mdpi.com The choice of base can also be critical; in a copper-catalyzed tandem approach, K₂CO₃ was used as the base in isopropanol. mdpi.com

Table 3: Catalyst and Promoter Systems for Quinoline Synthesis

Catalyst/PromoterTypeReactionConditionsReference
Fe₃O₄@SiO₂-based NanoparticleNanocatalystFriedländer SynthesisSolvent-free, 90 °C nih.gov
Cu(II)-based MOFMetal-Organic FrameworkFriedländer ReactionSolvent-free, 80 °C nih.gov
Trifluoromethanesulfonic acid (TFA)Brønsted SuperacidCondensation of Aromatic AminesUsed as catalyst and medium mdpi.com
Nafion NR50Solid Acid CatalystFriedländer SynthesisEthanol, Microwave mdpi.com
Cp₂ZrCl₂ / I₂Lewis Acid / OxidantSequential Addition/CyclizationDMF, Room Temperature rsc.org

Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis, Solvent-Free Conditions)

To accelerate and improve organic syntheses, advanced techniques like microwave-assisted organic synthesis (MAOS) and solvent-free reactions are increasingly employed. acs.orgbenthamdirect.com Microwave irradiation can dramatically reduce reaction times, increase yields, and enhance product purity compared to conventional heating methods. nih.govlew.ro

For example, the Skraup synthesis of 7-amino-8-methylquinoline saw a significant decrease in reaction time when using microwave assistance, even though the yield was not improved. nih.gov In another study, the synthesis of N-oxide quinoline derivatives required 9 to 11 hours with conventional heating (65 °C) to achieve 38-67% yields, whereas microwave irradiation (100 W) produced the same compounds in just 30 to 40 minutes with 57-84% yields. lew.ro Similarly, the subsequent rearrangement to 2-acetoxyquinoline derivatives took 4 hours conventionally versus 15 to 35 minutes under microwave irradiation, with yields increasing from 40-80% to 60-100%. lew.ro

The combination of microwave irradiation with solvent-free conditions represents a particularly green and efficient approach. acs.orgnih.gov This synergy minimizes waste and energy consumption while often providing superior results. jocpr.com For instance, a one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines was achieved in DMF under microwave irradiation at 130 °C in just 8 minutes, with an 82% yield. acs.org

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

ReactionMethodTimeYieldReference
Synthesis of N-Oxide QuinolinesConventional (65 °C)9-11 h38-67% lew.ro
Microwave (100 W)30-40 min57-84% lew.ro
Synthesis of 2-AcetoxyquinolinesConventional (170 °C)4 h40-80% lew.ro
Microwave (900 W)15-35 min60-100% lew.ro
Skraup Synthesis of 7-amino-8-methylquinolineConventional3 h50% nih.gov
Microwave8 min48% nih.gov

Table of Compounds

Reactivity and Derivatization Chemistry of the 5 Tosylquinolin 8 Ol Scaffold

Transformations at the Quinoline (B57606) Nitrogen

The nitrogen atom within the quinoline ring of 5-Tosylquinolin-8-ol possesses a lone pair of electrons, making it a nucleophilic and basic center. This reactivity allows for transformations such as N-oxidation and quaternization.

N-Oxidation Reactions

The quinoline nitrogen can be oxidized to form the corresponding N-oxide. A common method for the N-oxidation of quinoline and its derivatives involves the use of peroxy acids. For instance, 8-hydroxyquinoline (B1678124) can be effectively oxidized to 8-hydroxyquinoline N-oxide using peracetic acid generated in situ from hydrogen peroxide and glacial acetic acid. masterorganicchemistry.com This transformation introduces a new functional group that can influence the electronic properties and subsequent reactivity of the quinoline ring system.

A general procedure for the N-oxidation of an 8-hydroxyquinoline derivative is as follows:

ReactantReagentsConditionsProduct
8-Hydroxyquinoline30% Hydrogen Peroxide, Glacial Acetic AcidWater bath, 65-75 °C, 4 hours8-Hydroxyquinoline N-oxide

This table presents a general method for N-oxidation of 8-hydroxyquinoline, which is analogous to the potential N-oxidation of this compound.

Quaternization and Salt Formation

The basicity of the quinoline nitrogen allows for its reaction with alkyl halides to form quaternary ammonium (B1175870) salts. This quaternization reaction introduces a positive charge on the nitrogen atom and attaches an alkyl group, thereby modifying the solubility and biological properties of the molecule. The synthesis of quaternary ammonium salts of 8-hydroxyquinoline has been achieved by reacting it with long-chain alkyl bromides. pressbooks.pub

Reactions Involving the 8-Hydroxyl Group

The phenolic hydroxyl group at the 8-position of the quinoline ring is another key site for chemical derivatization, readily undergoing reactions such as esterification and etherification. Furthermore, it can be protected and deprotected to allow for selective reactions at other positions of the molecule.

Esterification and Etherification Reactions

The 8-hydroxyl group can be converted into an ester or an ether functional group through various established methods.

Esterification: The formation of esters from this compound can be achieved through methods like the Steglich esterification. This reaction utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between a carboxylic acid and the alcohol. organic-chemistry.orgnih.gov The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is another viable method. byjus.comlibretexts.org

Etherification: The Williamson ether synthesis is a classical and widely used method for preparing ethers from alcohols. masterorganicchemistry.comkhanacademy.orgjk-sci.comtotal-synthesis.com This SN2 reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Reaction TypeReagentsGeneral ConditionsProduct
Steglich EsterificationCarboxylic Acid, DCC, DMAPAnhydrous solvent (e.g., DCM)8-O-Acyl-5-tosylquinoline
Williamson Ether SynthesisAlkyl Halide, Strong Base (e.g., NaH)Anhydrous solvent (e.g., DMF, THF)8-O-Alkyl-5-tosylquinoline

This interactive table outlines general conditions for esterification and etherification reactions applicable to the 8-hydroxyl group of this compound.

Protection and Deprotection Strategies

To perform reactions selectively at other positions of the this compound molecule, the reactive 8-hydroxyl group can be temporarily protected. A common protecting group for hydroxyl functions is the tert-butoxycarbonyl (Boc) group. acsgcipr.orgorganic-chemistry.orgwikipedia.orgfishersci.co.uknih.gov The protection of an amine, which is analogous to the protection of the quinoline nitrogen, is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. acsgcipr.orgnih.gov

Deprotection of the Boc group is generally accomplished under acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or by treatment with hydrochloric acid. acsgcipr.orgorganic-chemistry.orgwikipedia.orgresearchgate.netorganic-chemistry.org

ProcessReagentsGeneral Conditions
Boc Protection (of amine)Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA)Anhydrous solvent (e.g., THF)
Boc DeprotectionStrong Acid (e.g., TFA, HCl)Solvent (e.g., DCM, Methanol)

This table summarizes the general conditions for the protection and deprotection of an amino group with a Boc group, which serves as an analogy for protecting the quinoline nitrogen.

Modifications of the Tosyl Substituent

The tosyl (p-toluenesulfonyl) group at the 5-position is not merely a passive substituent but can also participate in various chemical transformations. It can be cleaved or utilized as a leaving group in cross-coupling reactions, providing a handle for further diversification of the quinoline scaffold.

Aryl tosylates can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. organic-chemistry.orgmdpi.comharvard.edugoogle.comtaylorfrancis.com In a Suzuki coupling, the aryl tosylate is reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. organic-chemistry.orgharvard.edugoogle.comtaylorfrancis.com This allows for the introduction of various aryl or alkyl groups at the 5-position of the quinoline ring.

Furthermore, the sulfonyl group can be reduced to a thiol. The reduction of arylsulfonyl chlorides to aryl thiols can be achieved through hydrogenation using a palladium catalyst in the presence of a base. A similar reduction of the tosyl group on the quinoline ring would yield the corresponding 5-mercaptoquinolin-8-ol derivative.

Reaction TypeKey ReagentsPotential Product
Suzuki CouplingArylboronic acid, Palladium catalyst, Base5-Aryl-quinolin-8-ol
Heck CouplingAlkene, Palladium catalyst, Base5-Alkenyl-quinolin-8-ol
Reduction to ThiolReducing agent (e.g., H₂, Pd catalyst, base)5-Mercaptoquinolin-8-ol

This interactive table illustrates potential modifications of the tosyl group on the this compound scaffold.

Aromatic Ring Transformations on the Tosyl Moiety

The p-tolyl group of the tosyl moiety is an aromatic ring and, in principle, susceptible to electrophilic aromatic substitution reactions. However, the sulfonyl group (-SO₂-) is strongly deactivating and a meta-director. This inherent electronic property significantly reduces the reactivity of the tosyl ring towards electrophiles. While no specific studies on the direct electrophilic substitution on the tosyl moiety of this compound have been reported, general principles of aromatic chemistry suggest that forcing conditions would be required for any such transformation.

Potential, though likely challenging, reactions could include nitration or halogenation. For example, nitration would be expected to yield a nitro group at the position meta to the sulfonyl group.

Hypothetical Aromatic Ring Transformations on the Tosyl Moiety

Reaction Reagents and Conditions Expected Major Product
Nitration Conc. HNO₃, Conc. H₂SO₄, heat 5-(3-Nitro-4-methylphenyl)sulfonyl-quinolin-8-ol

It is important to note that the quinoline ring system, particularly with its activating hydroxyl group, is also susceptible to electrophilic attack, potentially leading to a mixture of products or reaction at the quinoline ring instead.

Functional Group Interconversions on the Sulfone

The sulfone group itself can undergo several chemical transformations, providing a pathway to a variety of derivatives. Key reactions include reduction to the corresponding sulfide (B99878) and cleavage of the carbon-sulfur bond (desulfonylation).

One of the most versatile transformations of the sulfone group involves its conversion into a sulfonyl chloride. The related compound, 8-hydroxyquinoline-5-sulfonic acid, can be readily converted to 8-hydroxyquinoline-5-sulfonyl chloride by treatment with chlorosulfonic acid. nih.gov This sulfonyl chloride is a key intermediate that can react with a variety of nucleophiles, particularly amines, to form sulfonamides. nih.gov

Synthesis and Reaction of 8-Hydroxyquinoline-5-sulfonyl Chloride

Reactant Reagents and Conditions Product Yield (%) Reference
8-Hydroxyquinoline Chlorosulfonic acid, rt, 24 h 8-Hydroxyquinoline-5-sulfonyl chloride - nih.gov
8-Hydroxyquinoline-5-sulfonyl chloride Propargylamine, MeCN, rt N-(Prop-2-yn-1-yl)-8-hydroxyquinoline-5-sulfonamide High nih.gov

The resulting sulfonamides are stable compounds and have been investigated for their biological activities. nih.gov The chelating nature of the 8-hydroxyquinoline moiety can sometimes interfere with certain catalytic reactions, as has been observed in attempts to perform copper-catalyzed click chemistry on propargyl-substituted sulfonamides. nih.gov

Reductive desulfonylation, the complete removal of the sulfonyl group to be replaced by a hydrogen atom, is another potential transformation. This reaction typically requires strong reducing agents.

Electrophilic and Nucleophilic Reactions on the Quinoline Ring System

The quinoline ring in this compound is an electron-deficient heteroaromatic system, but the presence of the strongly activating hydroxyl group at the 8-position significantly influences its reactivity towards electrophiles.

Electrophilic Aromatic Substitution:

In 8-hydroxyquinoline, electrophilic aromatic substitution is known to occur preferentially at positions 5 and 7. Since the 5-position is already occupied by the tosyl group in the target molecule, further electrophilic substitution is expected to occur at the 7-position. The hydroxyl group at C-8 is a powerful ortho-, para-director, strongly activating the 7-position for electrophilic attack. The tosyl group at C-5 is electron-withdrawing and will deactivate the ring, but the directing effect of the hydroxyl group is generally dominant.

Expected Electrophilic Aromatic Substitution Reactions

Reaction Reagents and Conditions Expected Major Product
Bromination Br₂ in Chloroform 7-Bromo-5-(p-tolylsulfonyl)quinolin-8-ol

Studies on related 8-hydroxyquinoline derivatives have shown that halogenation, such as bromination, readily occurs at the 5- and 7-positions. mdpi.com

Nucleophilic Aromatic Substitution:

The quinoline ring is generally susceptible to nucleophilic attack at the 2- and 4-positions, which are electron-deficient due to the influence of the nitrogen atom. However, in this compound, the presence of a bulky and electron-withdrawing tosyl group at the 5-position can influence the accessibility and reactivity of these positions.

While direct nucleophilic substitution on the unsubstituted quinoline ring of this compound is not commonly reported, derivatization can facilitate such reactions. For instance, the introduction of a leaving group, such as a halogen, at the 4-position of an 8-tosyloxyquinoline derivative enables subsequent nucleophilic substitution by various nucleophiles.

Ligand Chemistry and Coordination Behavior of 5 Tosylquinolin 8 Ol

Chelation Properties with Transition Metal Ions

The chelation of transition metal ions by 5-Tosylquinolin-8-ol is primarily governed by the quinoline-8-ol motif, which provides a robust bidentate coordination site. The introduction of a tosyl group at the 5-position, however, modulates these inherent properties.

The 8-hydroxyquinoline (B1678124) (oxine) moiety is a classic bidentate ligand, coordinating to metal ions through the nitrogen atom of the quinoline (B57606) ring and the deprotonated oxygen atom of the hydroxyl group. researchgate.netacs.orgscirp.orgrroij.com This forms a stable five-membered chelate ring with the metal center. rroij.com This fundamental coordination behavior is retained in this compound, where the nitrogen and oxygen atoms act as the primary donor sites for transition metal ions. The formation of stable complexes with a 1:2 metal-to-ligand ratio is common, leading to octahedral or square-planar geometries depending on the metal ion and other coordinating species. scirp.orgscirp.org

The tosyl group (p-toluenesulfonyl) at the 5-position of the quinoline ring is a bulky and strongly electron-withdrawing group. researchgate.net These characteristics are expected to have a significant impact on both the steric and electronic properties of the ligand and its metal complexes.

Steric Effects: The steric bulk of the tosyl group can influence the conformation of the ligand and the geometry of the resulting metal complexes. numberanalytics.com The orientation of the tosyl group relative to the quinoline plane can create steric hindrance, potentially affecting the approach of the metal ion and the packing of the ligands around it. youtube.com This steric hindrance may favor the formation of specific isomers or distorted coordination geometries. Computational studies on related bulky substituents on aromatic rings suggest that such groups can significantly impact the preferred ligand conformation. amanote.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent.

The synthesis of 8-hydroxyquinoline-5-sulfonamide derivatives, which are structurally similar to this compound, involves the reaction of 8-hydroxyquinoline-5-sulfonyl chloride with amines. nih.govresearchgate.net A similar synthetic strategy can be envisioned for this compound, where 8-hydroxyquinoline is first reacted with chlorosulfonic acid to yield 8-hydroxyquinoline-5-sulfonyl chloride, followed by a Friedel-Crafts reaction with toluene. Once synthesized, this compound can be reacted with transition metal salts, such as cobalt(II) chloride or acetate, in a suitable solvent like ethanol (B145695) or a mixture of solvents to form the corresponding metal complex. scirp.orgresearchgate.net The reaction typically proceeds at room temperature or with gentle heating to facilitate complex formation. researchgate.net The resulting complexes, such as a potential bis(5-tosylquinolin-8-olato)cobalt(II) complex, may precipitate from the reaction mixture and can be isolated by filtration.

Based on studies with analogous 5-substituted 8-hydroxyquinolines, the formation of octahedral Co(II) complexes with a 1:2 metal-to-ligand ratio, often including two additional solvent or water molecules in the coordination sphere, is anticipated. scirp.org

Spectroscopic techniques are crucial for characterizing the formation and structure of metal complexes with this compound.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, a broad absorption band corresponding to the O-H stretching vibration of the hydroxyl group is expected. Upon complexation with a metal ion, this band typically disappears or shifts significantly, indicating the deprotonation and coordination of the hydroxyl oxygen to the metal center. scirp.org Furthermore, changes in the C=N and C-O stretching vibrations of the quinoline ring provide evidence of coordination. scirp.org The characteristic stretching vibrations of the sulfonyl group (S=O) would also be present and may show slight shifts upon complexation.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectra of 8-hydroxyquinoline derivatives and their metal complexes are characterized by π→π* and n→π* transitions. scirp.org Upon complexation, shifts in the absorption maxima (either bathochromic or hypsochromic) are observed, confirming the interaction between the ligand and the metal ion. For instance, in related Co(II) complexes with 8-hydroxyquinoline, absorption maxima are observed in the visible region, which are indicative of d-d transitions within the cobalt center in an octahedral or tetrahedral ligand field. scirp.org

Table 1: Expected Spectroscopic Data for this compound and its Co(II) Complex

Compound/Complex Technique Expected Key Features and Shifts
This compound IR Broad ν(O-H) band; Characteristic ν(S=O) bands
UV-Vis π→π* and n→π* transitions
[Co(this compound)₂] IR Disappearance or shift of ν(O-H) band; Shifts in ν(C=N), ν(C-O), and ν(S=O) bands; Appearance of ν(Co-N) and ν(Co-O) bands

Single-crystal X-ray diffraction provides definitive structural information about metal complexes. While no crystal structure of a this compound metal complex is currently available in the public domain, analysis of related structures provides valuable insights into the expected coordination geometries.

For example, the crystal structure of a cobalt(II) complex with 5-chloro-8-hydroxyquinoline (B194070) and pyridine (B92270), bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II), reveals a distorted octahedral geometry around the cobalt center. researchgate.net The two 5-chloro-8-hydroxyquinoline ligands act as bidentate chelators, with the cobalt ion coordinated to the nitrogen and oxygen atoms of each quinoline moiety. The remaining two coordination sites are occupied by pyridine molecules.

Similarly, nickel(II) complexes with derivatives of 8-hydroxyquinoline-2-carboxaldehyde (B80063) have been crystallographically characterized, showing helical structures with the ligand acting as an O,N,N-donor. researchgate.net In another example, a dimeric nickel(II) complex with 7-iodo-8-hydroxyquinoline-5-sulfonate features a cage-like structure where each nickel ion is in an octahedral environment, coordinated by the nitrogen and oxygen of the quinoline, a sulfonate oxygen, and three water molecules. researchgate.net

These examples suggest that metal complexes of this compound are likely to exhibit octahedral or other common coordination geometries, with the tosyl group influencing the crystal packing through intermolecular interactions.

Table 2: Crystallographic Data for an Analogous Co(II)-8-Hydroxyquinoline Derivative Complex

Complex Crystal System Space Group Key Bond Lengths (Å) **Key Bond Angles (°) ** Reference

Photophysical Properties of this compound Metal Complexes (e.g., fluorescence, absorption)

The coordination of the this compound ligand to metal ions gives rise to complexes with distinct photophysical properties, which are of significant interest for applications in materials science, particularly in the development of electroluminescent devices. The absorption and emission characteristics of these complexes are principally governed by the electronic nature of the ligand, the choice of the central metal ion, and the resulting coordination geometry. The tosyl group at the 5-position of the quinoline ring, being an electron-withdrawing group, can significantly influence the electronic structure and, consequently, the photophysical behavior of the resulting metal complexes.

Research into related 5-substituted 8-hydroxyquinoline metal complexes has shown that the substituent at the 5-position provides an effective tool for tuning the photophysical properties. For instance, studies on tris(5-aryl-8-quinolinolate)Al(III) complexes have demonstrated that the emission color and fluorescence quantum yield can be systematically modified by altering the electronic nature of the aryl substituent. This is attributed to the modification of the highest occupied molecular orbital (HOMO) levels, which are primarily located on the C5 of the quinolinolate ligand.

While specific photophysical data for the tris(5-tosylquinolin-8-olato)aluminum(III) (Al(TsQ)₃) complex is not extensively documented in dedicated studies, the general trends observed for 5-substituted Al(III) quinolinolates suggest that Al(TsQ)₃ would exhibit strong fluorescence. The complex is expected to have absorption bands in the UV-visible region, arising from π-π* transitions within the ligand, and to emit light in the visible spectrum. The coordination to the Al(III) ion typically enhances the fluorescence quantum yield compared to the free ligand by increasing the structural rigidity and reducing non-radiative decay pathways.

Complexes with other metal ions, such as zinc(II), are also of interest. Zinc(II) complexes of 8-hydroxyquinoline derivatives are known to be luminescent. For example, bis(8-hydroxyquinoline) zinc (Znq₂) exhibits a photoluminescence quantum efficiency of 0.03 in solution, which increases to 0.45 in the powder form. researchgate.net The introduction of a substituent at the 5-position can further modulate these properties. Studies on zinc complexes with various 5-substituted-8-hydroxyquinolines have shown that the nature of the substituent and the bridging group connecting it to the quinoline ring dictate the character of the emissive state, which can range from charge-transfer (CT) to a π-π* transition localized on the quinoline moiety. rsc.org For a bis(5-tosylquinolin-8-olato)zinc(II) (Zn(TsQ)₂) complex, the electron-withdrawing nature of the tosyl group would be expected to influence the emission wavelength and quantum efficiency.

The photophysical properties are not only dependent on the molecular structure but also on the physical state of the material. For many 8-hydroxyquinoline metal complexes, the fluorescence properties in the solid state can differ significantly from those in solution due to intermolecular interactions and aggregation effects.

The following table summarizes representative photophysical data for related 5-substituted 8-hydroxyquinoline aluminum complexes to provide an context for the expected properties of this compound metal complexes.

Complex Absorption Max (λ_abs, nm) Emission Max (λ_em, nm) Fluorescence Quantum Yield (Φ_F)
Tris(5-(4-methoxyphenyl)-8-quinolinolate)Al(III)3904900.533
Tris(5-phenyl-8-quinolinolate)Al(III)3885160.453
Tris(5-(4-chlorophenyl)-8-quinolinolate)Al(III)3945370.234
Tris(5-(4-cyanophenyl)-8-quinolinolate)Al(III)4025450.100
Tris(5-(4-nitrophenyl)-8-quinolinolate)Al(III)4105640.057
Data obtained in dichloromethane (B109758) at room temperature.

Catalytic Applications Involving 5 Tosylquinolin 8 Ol and Its Metal Complexes

Homogeneous Catalysis Mediated by 5-Tosylquinolin-8-ol Ligands

In homogeneous catalysis, the catalyst and reactants exist in the same phase, which often allows for high selectivity and activity under mild reaction conditions. The bidentate nature of the 8-hydroxyquinoline (B1678124) scaffold, with its nitrogen and oxygen donor atoms, makes it an excellent ligand for a wide range of transition metals. The presence of the electron-withdrawing tosyl group at the 5-position can further modulate the electronic properties of the resulting metal complexes, influencing their catalytic performance.

Metal-Catalyzed Organic Transformations (e.g., oligomerization)

Metal complexes of quinoline (B57606) derivatives have shown promise as catalysts for the oligomerization of olefins, a process of significant industrial importance for the production of linear alpha-olefins. While direct studies on the use of this compound in oligomerization are not extensively reported, the catalytic activity of related nickel complexes with quinoline-based ligands provides a strong indication of their potential. For instance, nickel complexes bearing 2-benzoimidazol-8-alkylquinoline ligands, when activated with an alkylaluminum co-catalyst, have been shown to catalyze the dimerization of ethylene (B1197577). researchgate.netmdpi.com The substitution pattern on the quinoline ring has been found to influence the activity of the catalytic system. mdpi.com

Furthermore, nickel complexes with N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives have demonstrated good to high activities in ethylene oligomerization upon activation with diethylaluminum chloride (Et₂AlCl). rsc.org These findings suggest that metal complexes of this compound could also serve as effective catalysts or pre-catalysts in olefin oligomerization, with the tosyl group potentially influencing the selectivity and turnover frequency of the reaction. The steric bulk and electronic nature of the tosyl group could play a crucial role in the coordination of the olefin and the subsequent insertion and elimination steps of the catalytic cycle.

Table 1: Ethylene Oligomerization Activity of Nickel Complexes with Quinoline-based Ligands

Catalyst PrecursorCo-catalystActivity (g mol⁻¹(Ni) h⁻¹)Reference
Ni(II) complex with 2-benzoimidazol-8-methylquinolineEt₂AlCl79 x 10³ mdpi.com
Ni(II) complexes with N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivativesEt₂AlClUp to 7.6 x 10⁶ rsc.org

Role in Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and the use of quinoline-based ligands and substrates in these reactions has been well-documented. researchgate.netscispace.com The tosyl group in this compound can play a dual role in such reactions. It can act as a protecting group for the hydroxyl functionality, preventing unwanted side reactions, and its electronic influence can affect the reactivity of the quinoline ring.

A notable example is the use of 4-Chloro-8-tosyloxyquinoline in Suzuki-Miyaura cross-coupling reactions with various arylboronic acids. researchgate.net In these reactions, the tosyl group remains stable under the anhydrous coupling conditions, allowing for the selective formation of 4-aryl-8-tosyloxyquinolines. researchgate.net The resulting products can then be deprotected to yield the corresponding 4-aryl-8-hydroxyquinolines in high yields. researchgate.net This demonstrates the utility of the tosyl group as a robust protecting group that is compatible with palladium-catalyzed cross-coupling conditions.

The general mechanism for the Suzuki-Miyaura coupling involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgnih.gov The stability of the tosyl group throughout this catalytic cycle is crucial for the successful synthesis of the desired substituted quinolinols.

Table 2: Suzuki-Miyaura Cross-Coupling of 4-Chloro-8-tosyloxyquinoline with Arylboronic Acids

Arylboronic AcidProductYield (%)Reference
Phenylboronic acid4-Phenyl-8-tosyloxyquinoline85 researchgate.net
4-Methylphenylboronic acid4-(4-Methylphenyl)-8-tosyloxyquinoline82 researchgate.net
4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-8-tosyloxyquinoline88 researchgate.net
4-Fluorophenylboronic acid4-(4-Fluorophenyl)-8-tosyloxyquinoline79 researchgate.net

Photocatalytic Systems Utilizing this compound Derivatives

Photocatalysis has emerged as a green and sustainable technology for various applications, including the degradation of organic pollutants. While specific studies on the photocatalytic applications of this compound are limited, the broader class of quinoline derivatives has been investigated in this context. For instance, the photocatalytic degradation of Quinoline Yellow, a hazardous dye, has been achieved using Ag₃PO₄ under UVA and visible light. mdpi.comresearchgate.net This suggests that quinoline-based structures can be susceptible to photocatalytic degradation.

Furthermore, nanocomposites such as Polyaniline/TiO₂ have been employed for the photocatalytic degradation of quinoline-based dyes. researchgate.net The mechanism of photocatalysis typically involves the generation of electron-hole pairs in a semiconductor material upon light absorption, leading to the formation of reactive oxygen species that can degrade organic molecules. nih.gov Given the aromatic and electron-rich nature of the quinoline ring system, it is plausible that this compound and its metal complexes could be utilized in photocatalytic systems, either as the target for degradation or as a component of the photocatalyst itself, potentially influencing the light absorption properties and the efficiency of charge separation.

Heterogeneous Catalysis Incorporating Quinolin-8-ol Scaffolds

Heterogeneous catalysts offer advantages in terms of ease of separation and reusability. The immobilization of catalytically active metal complexes onto solid supports is a common strategy to bridge the gap between homogeneous and heterogeneous catalysis. Quinolin-8-ol and its derivatives can be anchored to various supports, such as silica (B1680970) and alumina (B75360), to create robust heterogeneous catalysts. jmaterenvironsci.comrsc.org

In the context of ethylene oligomerization, nickel-based inorganic porous materials are the most significant heterogeneous catalysts. rsc.org Ni-exchanged zeolites and NiO supported on silica-alumina have been extensively studied for this purpose. rsc.orgmdpi.com The acidic and textural properties of the support, along with the nature of the nickel active sites, play a crucial role in determining the catalytic performance and product distribution. mdpi.com

Although direct examples of heterogeneous catalysts derived from this compound are not prevalent in the literature, the principles of catalyst design suggest that this ligand could be immobilized on a solid support. For example, the hydroxyl group at the 8-position could be used to chemically graft the molecule onto a silica or alumina surface. The resulting supported metal complex could then be employed in various catalytic reactions, combining the specific reactivity conferred by the this compound ligand with the practical advantages of a heterogeneous system.

Mechanistic Investigations of Catalytic Cycles and Active Species

Understanding the mechanism of a catalytic reaction is fundamental to optimizing its efficiency and selectivity. For cross-coupling reactions involving quinoline derivatives, the catalytic cycle is generally accepted to proceed through a sequence of oxidative addition, transmetalation, and reductive elimination steps, typically mediated by a palladium catalyst. youtube.com

In the case of reactions involving 8-tosyloxyquinoline derivatives, the tosyl group primarily functions as a protecting group for the hydroxyl moiety. researchgate.net Its stability under the reaction conditions is a key factor, preventing the coordination of the oxygen atom to the metal center and allowing the desired C-C bond formation to occur at other positions on the quinoline ring. The electron-withdrawing nature of the tosyl group can also influence the electron density of the quinoline ring system, which may have an effect on the rate of oxidative addition of the palladium catalyst.

Biochemical and Molecular Interactions of 5 Tosylquinolin 8 Ol in Vitro Studies

Enzyme Inhibition Studies (In Vitro)

In vitro investigations have prominently identified 5-Tosylquinolin-8-ol as a potent inhibitor of Catechol O-Methyltransferase (COMT), an important enzyme in the metabolism of catecholamines.

Inhibition of Catechol O-Methyltransferase (COMT)

This compound is a member of the 8-hydroxyquinoline (B1678124) class of compounds investigated as inhibitors of COMT. nih.gov This enzyme facilitates the transfer of a methyl group from S-adenosylmethionine (SAM) to catechol substrates, and it exists in two forms: a soluble form (S-COMT) and a membrane-bound form (MB-COMT). nih.gov In vitro studies have demonstrated that this compound exhibits inhibitory activity against COMT. Specifically, its potency has been quantified, showing significant inhibition, particularly towards the membrane-bound isoform of the enzyme which is a key target in neurodegenerative disorders. nih.gov

Research has focused on developing COMT inhibitors with improved properties over earlier nitrocatechol-based drugs like tolcapone (B1682975) and entacapone. nih.govresearchgate.net The 8-hydroxyquinoline scaffold emerged as a promising alternative, aiming to reduce potential toxicities associated with the nitrocatechol moiety. nih.gov

Table 1: In Vitro Potency of this compound and a Related Compound Against COMT

CompoundSubstituent (Position 5)MB-COMT IC₅₀ (nM)S-COMT IC₅₀ (nM)
6 SO₂Me230>10000
7 (this compound) SO₂Tol 78 >10000
Source: Adapted from research on 8-hydroxyquinoline inhibitors. nih.gov The potency was determined using the MTase Glo™ Methyltransferase assay. nih.gov

Structure-Activity Relationships (SAR) for Enzyme Binding and Efficacy (In Vitro)

The development of this compound was guided by structure-activity relationship (SAR) studies aimed at optimizing the 8-hydroxyquinoline scaffold for COMT inhibition. nih.gov Early explorations into 5-substituted 8-hydroxyquinolines revealed that electron-withdrawing groups, such as a sulfonic acid group, could produce COMT inhibition comparable to other groups like chloro and nitro. nih.gov

Computational modeling suggested that placing substituents at the 5- or 6-position of the 8-hydroxyquinoline core could mimic the binding of the classic nitrocatechol pharmacophore. nih.gov This led to the synthesis and testing of isomers, including this compound (also referred to as compound 7 in some studies). nih.gov The data indicates that the nature and position of the substituent have a significant impact on inhibitory potency. For instance, the tosyl (SO₂Tol) group at the 5-position in this compound conferred greater potency against MB-COMT (IC₅₀ of 78 nM) compared to a methylsulfonyl (SO₂Me) group at the same position (IC₅₀ of 230 nM). nih.gov This highlights the importance of the substituent's size and electronic properties in achieving effective inhibition. The data also shows a marked selectivity for MB-COMT over S-COMT, with IC₅₀ values for the latter being over 10,000 nM for both compounds. nih.gov

Molecular Basis of Enzyme-Ligand Interactions (e.g., chelation to catalytic metals, hydrogen bonding, hydrophobic interactions)

The primary molecular interaction driving the inhibitory activity of 8-hydroxyquinoline-based compounds, including this compound, is the chelation of the magnesium ion (Mg²⁺) within the COMT active site. nih.gov This interaction is crucial for catalysis, and its disruption by an inhibitor effectively blocks the enzyme's function. The 8-hydroxyquinoline scaffold serves as a bidentate chelator for this catalytic metal ion. nih.gov

Beyond metal chelation, the substituents on the quinoline (B57606) ring engage in other important interactions that contribute to binding affinity and selectivity. For this compound, the tosyl group at the 5-position is designed to occupy a hydrophobic pocket within the enzyme's active site, seeking additional binding interactions that enhance potency. nih.govnih.gov These non-covalent interactions, such as hydrophobic and van der Waals forces, help to properly orient the molecule within the active site and stabilize the enzyme-inhibitor complex. nih.gov X-ray co-crystal structures of related 8-hydroxyquinoline inhibitors have confirmed this binding mode, showing the chelation of the active site magnesium in a manner similar to traditional catechol-based inhibitors. nih.gov

Interactions with Other Biological Targets (In Vitro)

While the primary focus of published in vitro research on this compound has been its activity as a COMT inhibitor, the broader chemical class of quinolones and 8-hydroxyquinolines is known to interact with other biological targets.

DNA Binding and Topoisomerase IV Interactions (In Vitro)

Extensive literature exists on the interaction of quinolone-class compounds with bacterial DNA and type II topoisomerases, such as DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for managing DNA topology during replication, and their inhibition leads to bacterial cell death. nih.govresearchgate.net Quinolones typically function by stabilizing a toxic enzyme-DNA cleavable complex, which induces DNA damage. nih.govresearchgate.net

However, direct in vitro studies specifically investigating the binding of this compound to DNA or its inhibitory activity against topoisomerase IV are not prominently available in the reviewed scientific literature. While its 8-hydroxyquinoline core is a feature in compounds with diverse biological activities, including those that interact with DNA, specific experimental data for the tosylated derivative in this context is lacking. nih.gov Therefore, it cannot be concluded that this compound is an inhibitor of topoisomerase IV or binds directly to DNA without specific experimental validation.

Protein Binding Modalities

The principal protein binding modality studied for this compound is its interaction with its target enzyme, Catechol O-Methyltransferase (COMT). nih.gov As detailed in section 6.1.3, this binding is characterized by a combination of metal chelation to the Mg²⁺ cofactor and interactions of the tosyl group with a hydrophobic pocket in the enzyme's active site. nih.gov This specific and targeted binding accounts for its potency and selectivity as a COMT inhibitor. nih.gov

Beyond COMT, in vitro studies detailing the binding of this compound to other specific proteins, such as plasma proteins (e.g., albumin) or other enzymes, are not extensively documented in the available literature. The broader class of 8-hydroxyquinolines has been noted for its metal-chelating properties, which can influence interactions with various metalloproteins, but specific data for this compound remains focused on its primary target, COMT. nih.govnih.gov

In Vitro Metabolic Stability and Biotransformation

Research Findings

Research into a series of 8-hydroxyquinoline derivatives as inhibitors of catechol O-methyltransferase (COMT) has provided data on the metabolic stability of this compound. In a study assessing the metabolic properties of these compounds, the clearance of this compound was evaluated in rat hepatocytes. The primary route of metabolism for this class of compounds is suggested to be Phase II conjugation of the 8-hydroxyl group. nih.gov

The metabolic stability of this compound in rat hepatocytes was determined to be 118 µL/min/10⁶ cells. nih.gov This metric of intrinsic clearance provides a quantitative measure of the compound's susceptibility to metabolism in this in vitro system.

While this study provides valuable data on metabolic clearance, detailed biotransformation studies to identify the specific metabolites of this compound formed during these in vitro assays are not extensively detailed in publicly available literature. The primary metabolic pathway for 8-hydroxyquinoline derivatives is often hydroxylation of the quinoline ring or conjugation of the hydroxyl group. For instance, the parent compound, quinoline, is known to be metabolized by cytochrome P450 enzymes to form various hydroxylated metabolites and epoxides. nih.gov However, the specific metabolites resulting from the biotransformation of the more complex this compound structure have not been explicitly identified.

Data Tables

The following table summarizes the reported in vitro metabolic stability for this compound.

Table 1: In Vitro Metabolic Stability of this compound

Compound In Vitro System Parameter Value Source

Computational and Theoretical Studies on 5 Tosylquinolin 8 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying quinoline (B57606) derivatives due to its balance of accuracy and computational cost. nih.gov DFT methods are used to calculate the total energy of a system based on its electron density, which allows for the prediction of a wide range of molecular properties.

For a molecule like 5-Tosylquinolin-8-ol, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to investigate its electronic and structural characteristics. nih.gov Such studies on related 8-hydroxyquinoline (B1678124) derivatives have been used to predict their photo-physical characteristics, kinetic and thermodynamic stability, and to analyze molecular interactions. nih.govrroij.com

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

Following optimization, a vibrational analysis is typically performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the peaks observed in an infrared (IR) spectrum. This analysis serves two main purposes: it confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), and it allows for the assignment of experimental IR spectral bands. mdpi.com Studies on 8-hydroxyquinoline and its halogenated derivatives have successfully used DFT to calculate vibrational spectra that are in good agreement with experimental data.

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations provide detailed information about the distribution of electrons within the molecule. Important parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical hardness. nih.gov A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other molecules and biological targets.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions within the molecule, such as intramolecular hydrogen bonding, which can significantly influence its conformation and properties. nih.gov

The following table illustrates the type of data that would be generated from DFT calculations for this compound, based on findings for analogous compounds.

Illustrative DFT-Calculated Properties for a Quinoline Derivative

Parameter Illustrative Value Significance
HOMO Energy -6.5 eV Indicates electron-donating capability
LUMO Energy -1.8 eV Indicates electron-accepting capability
HOMO-LUMO Gap 4.7 eV Relates to chemical reactivity and stability
Dipole Moment 3.2 Debye Measures the polarity of the molecule
Total Energy -1250 Hartrees The total electronic energy of the molecule

Disclaimer: The values in this table are for illustrative purposes only and are not actual calculated data for this compound.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules on a larger scale, including their interactions with biological macromolecules and their dynamic properties over time.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. researchgate.net This technique is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. researchgate.net

In a hypothetical study of this compound, molecular docking would be used to predict its binding mode within the active site of a target protein. The process involves generating a multitude of possible binding poses and scoring them based on their predicted binding affinity. The results would identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. researchgate.net The binding affinity, often expressed in kcal/mol, provides an estimate of the strength of the interaction.

Illustrative Molecular Docking Results for a Quinoline Derivative

Target Protein Binding Affinity (kcal/mol) Interacting Residues (Illustrative)
Protein Kinase -8.5 LYS78, GLU91, LEU132
DNA Gyrase -9.2 ASP73, GLY77, ALA92

Disclaimer: The data in this table is hypothetical and for illustrative purposes only.

While molecular docking provides a static picture of the binding event, molecules are inherently flexible. Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt and their relative energies. For a molecule with rotatable bonds like this compound, understanding its preferred conformations is crucial.

Molecular Dynamics (MD) simulations can provide a more detailed and dynamic view. An MD simulation calculates the trajectory of atoms and molecules over time, revealing how the ligand-protein complex behaves in a simulated physiological environment. These simulations can confirm the stability of the binding pose predicted by docking and provide insights into the flexibility of both the ligand and the protein upon binding.

Analytical Methodologies for Characterization and Quantification of 5 Tosylquinolin 8 Ol

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of 5-Tosylquinolin-8-ol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy provides information on the number, environment, and connectivity of protons. For this compound, the spectrum is expected to show distinct signals corresponding to the protons on the quinoline (B57606) ring system and the tosyl group. The aromatic protons of the quinoline moiety would typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic rings. The protons of the tosyl group, specifically the two pairs of aromatic protons on the p-substituted benzene (B151609) ring, would present as two doublets (an AA'BB' system) around δ 7.3-7.8 ppm. The methyl protons of the tosyl group would appear as a sharp singlet in the upfield region, typically around δ 2.4 ppm. The hydroxyl proton (-OH) signal can be broad and its chemical shift is variable, often appearing between δ 5.0-10.0 ppm, depending on the solvent and concentration.

¹³C NMR Spectroscopy maps the carbon skeleton of the molecule. The spectrum of this compound is expected to display signals for all unique carbon atoms in the structure. Carbons in the aromatic quinoline and tosyl groups would resonate in the δ 110-160 ppm range. The carbon bearing the hydroxyl group (C8) is expected to be significantly downfield. The quaternary carbons involved in the sulfonyl linkage and the attachment of the tosyl group to the quinoline ring would also be identifiable. The methyl carbon of the tosyl group would give a characteristic signal in the upfield region, typically around δ 21 ppm.

Table 1: Predicted NMR Data for this compound Note: These are predicted chemical shift ranges based on the molecular structure and data from similar compounds. Actual experimental values may vary.

NMR Type Assignment Predicted Chemical Shift (δ, ppm)
¹H NMR Quinoline Aromatic Protons 7.0 - 9.0
Tosyl Aromatic Protons 7.3 - 7.8
Hydroxyl Proton (-OH) 5.0 - 10.0 (broad)
Methyl Protons (-CH₃) ~2.4
¹³C NMR Aromatic Carbons (Quinoline & Tosyl) 110 - 160

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The presence of the sulfonyl group (SO₂) from the tosyl moiety would be confirmed by two strong, characteristic stretching bands, typically found around 1350-1300 cm⁻¹ (asymmetric stretch) and 1170-1150 cm⁻¹ (symmetric stretch). Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. Vibrations corresponding to C=C and C=N bonds within the quinoline aromatic system would appear in the 1600-1450 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
O-H Stretch Hydroxyl (-OH) 3200 - 3600 (broad)
Aromatic C-H Stretch Quinoline, Tosyl 3000 - 3100
C=C and C=N Stretch Aromatic Rings 1450 - 1600
Asymmetric SO₂ Stretch Sulfonyl (-SO₂-) 1300 - 1350

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The spectrum of this compound is expected to show strong absorption bands in the UV region, characteristic of the extended π-electron system of the quinoline ring. Derivatives of 8-hydroxyquinoline (B1678124) typically exhibit multiple absorption maxima (λmax) due to π→π* electronic transitions within the aromatic structure. scispace.com The introduction of the tosyl group at the 5-position may cause a shift in the absorption maxima (either a bathochromic or hypsochromic shift) compared to the parent 8-hydroxyquinoline molecule.

Table 3: Expected UV-Vis Absorption Data for this compound Note: Values are based on the typical absorption of 8-hydroxyquinoline derivatives. researchgate.net

Transition Type Expected λmax Range (nm)
π→π* 240 - 260

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. Using techniques like Electrospray Ionization (ESI), this compound can be ionized to produce a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. The high-resolution mass of this molecular ion allows for the determination of the compound's exact molecular formula.

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion. A primary and highly characteristic fragmentation pathway for this compound would be the cleavage of the C-S bond, resulting in the loss of the tosyl group or the formation of a stable quinolinol fragment ion. This provides definitive evidence for the presence and location of the substituent.

Table 4: Predicted Mass Spectrometry Data for this compound (C₁₆H₁₃NO₃S)

Ion Type Predicted m/z Description
[M+H]⁺ 299.06 Molecular Ion (Protonated)
[M-H]⁻ 297.05 Molecular Ion (Deprotonated)

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures, impurities, or other components in a sample, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for the separation, quantification, and purity assessment of non-volatile organic compounds like this compound. These methods offer high resolution, sensitivity, and reproducibility. researchgate.net

A reversed-phase HPLC or UPLC method would be most suitable for this compound. In this mode, a nonpolar stationary phase (such as C18 or C8) is used with a polar mobile phase, typically a mixture of water (often acidified with formic acid or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of this compound would be characteristic under specific chromatographic conditions. UPLC, which utilizes smaller particle size columns and higher pressures, offers significantly faster analysis times and improved resolution compared to conventional HPLC. researchgate.net Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima.

Table 5: Typical HPLC/UPLC Parameters for Analysis of this compound

Parameter Typical Condition
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm for UPLC)
Mobile Phase A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid
Elution Gradient elution (e.g., starting with 10% B, increasing to 90% B)
Flow Rate 0.2 - 0.5 mL/min (UPLC); 0.8 - 1.2 mL/min (HPLC)
Detection UV Detector at λmax (e.g., ~254 nm or ~320 nm)

| Column Temperature | 25 - 40 °C |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a versatile and rapid chromatographic technique used for the qualitative monitoring of reactions and for assessing the purity of a compound. libretexts.org It operates on the principle of separating components of a mixture based on their differential partitioning between a solid stationary phase and a liquid mobile phase. chemistryhall.com

For this compound, TLC is an effective tool for monitoring its synthesis from 8-hydroxyquinoline or for checking its purity. A typical TLC analysis would involve the following:

Stationary Phase : The most common stationary phase is silica (B1680970) gel (SiO₂), a polar adsorbent, coated on a plate of glass or aluminum. libretexts.orgchromatographyonline.com Given the polar nature of the quinoline nitrogen and the sulfonyl group, silica gel 60 F254 plates are suitable.

Sample Application : A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is carefully spotted near the bottom of the TLC plate. analyticaltoxicology.com

Mobile Phase (Eluent) : The choice of mobile phase is critical for achieving good separation. A mixture of a nonpolar and a more polar solvent is typically used. For a compound of intermediate polarity like this compound, solvent systems such as ethyl acetate/hexane or dichloromethane/methanol in various ratios would be explored to achieve an optimal Retention Factor (Rf) value, ideally between 0.3 and 0.7. libretexts.org

Development and Visualization : The plate is placed in a sealed chamber containing the mobile phase, which travels up the plate via capillary action. After development, the plate is dried, and the separated spots are visualized. Since the quinoline ring system is UV-active, the spots can be observed under a UV lamp (at 254 nm). researchgate.net

The Retention Factor (Rf) is calculated to identify the compound under specific conditions. It is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. chemistryhall.com

Table 1: Example TLC Systems for Analyzing this compound This table is for illustrative purposes to demonstrate the methodology.

Stationary PhaseMobile Phase (v/v)Expected Rf of this compoundVisualization Method
Silica Gel 60 F254Hexane:Ethyl Acetate (7:3)0.45UV Light (254 nm)
Silica Gel 60 F254Dichloromethane:Methanol (9.5:0.5)0.60UV Light (254 nm)
Alumina (B75360) (neutral)Toluene:Acetone (8:2)0.50UV Light (254 nm)

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Due to the low volatility of this compound, direct analysis by GC is challenging. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. A common approach is silylation, where the polar hydroxyl group (-OH) is reacted with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form a nonpolar trimethylsilyl (TMS) ether.

The resulting derivative can then be analyzed by GC, typically using a capillary column with a nonpolar or medium-polarity stationary phase. The separated components are detected by a flame ionization detector (FID) or a mass spectrometer (MS), which provides both quantification and structural information.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state, which is crucial for confirming the compound's absolute structure and stereochemistry. nih.gov

The process for the structural determination of this compound would involve:

Crystal Growth : High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution.

Data Collection : The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. nih.gov

Structure Solution and Refinement : The positions of the atoms are determined from the diffraction pattern, leading to the creation of an electron density map. wjarr.com This map is interpreted to build a molecular model, which is then refined to best fit the experimental data.

The resulting structural data provides unambiguous proof of the connectivity of the tosyl group at the 5-position of the quinoline ring and the hydroxyl group at the 8-position.

Table 2: Hypothetical Crystallographic Data for this compound This table presents typical parameters obtained from an X-ray crystallography experiment and is for illustrative purposes only.

ParameterExample Value
Chemical FormulaC₁₆H₁₃NO₃S
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.5 Å, b = 15.2 Å, c = 10.1 Å
α = 90°, β = 98.5°, γ = 90°
Volume1290 ų
Z (Molecules per unit cell)4

Validation of Analytical Procedures for this compound

Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu It ensures the reliability, consistency, and accuracy of the analytical data. The validation of a quantitative method for this compound would assess several key performance characteristics as outlined by the International Council for Harmonisation (ICH) guidelines. researchgate.net

Specificity and Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net To demonstrate the specificity of a method for this compound, a solution of the pure compound would be analyzed and compared against a placebo or blank sample. Additionally, the method must be able to resolve this compound from its potential impurities, such as the starting material 8-hydroxyquinoline and any side-products from the tosylation reaction. This is often confirmed by spiking the sample with these potential interferents and demonstrating that the analytical signal for this compound is not affected.

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically determined by analyzing a sample of known concentration (a standard reference material or a sample spiked with a known amount of pure this compound) and expressing the result as a percentage recovery.

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels:

Repeatability : Precision under the same operating conditions over a short interval of time.

Intermediate Precision : Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Reproducibility : Precision between different laboratories.

Table 3: Example Accuracy and Precision Validation Data This table illustrates typical acceptance criteria for a validated analytical method.

Validation ParameterMeasurementAcceptance Criterion
Accuracy % Recovery98.0% - 102.0%
Precision (Repeatability) % RSD≤ 2.0%
Precision (Intermediate) % RSD≤ 2.0%

Linearity and Range

Linearity is the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. To establish linearity, a series of at least five standard solutions of this compound at different concentrations are prepared and analyzed. The response (e.g., peak area in chromatography) is plotted against the concentration, and the data are evaluated by linear regression. A correlation coefficient (R²) close to 1.000 is desired. researchgate.net

The Range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision. europa.eu For an assay of this compound, the range is typically 80% to 120% of the target concentration.

Detection Limit and Quantitation Limit

The limit of detection (LOD) and the limit of quantitation (LOQ) are fundamental parameters in method validation that define the lower performance limits of an analytical procedure.

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably detected by an analytical method, distinguishing it from the absence of that analyte (a blank). At the LOD, the signal-to-noise ratio is typically around 3:1. It confirms the presence of the analyte but does not guarantee that the concentration can be accurately determined.

The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be measured with an acceptable degree of precision and accuracy. The LOQ is a critical parameter for quantitative analyses, establishing the lower boundary of the method's useful range. A common signal-to-noise ratio for the LOQ is 10:1.

For a compound like this compound, the LOD and LOQ of an analytical method, such as High-Performance Liquid Chromatography (HPLC), would be determined experimentally. A prevalent method involves the analysis of a calibration curve constructed from a series of standards of known concentrations. The LOD and LOQ are then calculated based on the standard deviation of the response (typically the standard error of the y-intercept) and the slope of the calibration curve.

The formulas are as follows:

LOD = 3.3 x (σ/S)

LOQ = 10 x (σ/S)

Where:

σ = the standard deviation of the response

S = the slope of the calibration curve

ParameterDescriptionIllustrative Value
MethodologyBased on the parameters of a calibration curve.N/A
Slope of Calibration Curve (S)The rate of change in analytical response per unit of concentration.45000 (arbitrary units)
Standard Deviation of Response (σ)A measure of the variability of the blank response or the y-intercept.300 (arbitrary units)
Calculated Limit of Detection (LOD)The lowest concentration at which the analyte can be detected.0.022 µg/mL
Calculated Limit of Quantitation (LOQ)The lowest concentration that can be quantified with acceptable precision and accuracy.0.067 µg/mL

This table is for illustrative purposes only and does not represent experimental data for this compound.

Robustness of Methods

The robustness of an analytical method is a measure of its ability to remain reliable and unaffected by small, deliberate variations in procedural parameters. This evaluation is essential to ensure that the method is suitable for routine use and transferable between different laboratories or instruments.

For a chromatographic method developed for this compound, a robustness study would involve making slight adjustments to key operational parameters and observing the impact on the results, particularly on system suitability criteria like peak shape, retention time, and resolution.

Typical parameters that are intentionally varied during a robustness study include:

Mobile Phase Composition: Altering the ratio of solvents (e.g., ±2%).

pH of the Mobile Phase: Adjusting the pH by a small margin (e.g., ±0.2 units).

Column Temperature: Varying the temperature of the column oven (e.g., ±5 °C).

Flow Rate: Modifying the flow rate of the mobile phase (e.g., ±0.1 mL/min).

Detection Wavelength: Changing the wavelength of the detector by a few nanometers (e.g., ±2 nm).

The method is considered robust if the results of the analysis remain within acceptable limits of precision and accuracy despite these minor changes.

Parameter VariedNominal ConditionVariation 1Variation 2
Mobile Phase pH7.06.87.2
Organic Modifier in Mobile Phase60%58%62%
Column Temperature35 °C30 °C40 °C
Flow Rate1.0 mL/min0.9 mL/min1.1 mL/min

This table illustrates typical parameters and their variations in a robustness study and is not based on specific experimental data for this compound.

Advanced Applications of 5 Tosylquinolin 8 Ol in Materials Science

Role as Electron Carriers in Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, and their efficiency heavily relies on the performance of the materials used within their multilayer structures. One of the critical components is the electron transport layer (ETL), which facilitates the injection and transport of electrons from the cathode to the emissive layer. 8-Hydroxyquinoline (B1678124) (8-HQ) and its derivatives have been extensively studied as effective electron transport materials. mdpi.comrsc.org

The archetypal 8-HQ derivative in OLEDs is tris(8-hydroxyquinolinato)aluminum (Alq3), which has been a benchmark electron-transporting and emissive material for decades. mdpi.comnih.gov The fundamental structure of 8-HQ provides the necessary electronic properties for electron transport. The electron mobility in materials like Alq3 has been a subject of detailed study to optimize OLED performance. nih.gov

While direct studies on 5-Tosylquinolin-8-ol as a primary electron transport material in OLEDs are not widely documented in the initial research, the principles governing the function of 8-HQ derivatives provide a strong basis for its potential in this area. The introduction of a tosyl group at the 5-position of the quinoline (B57606) ring is expected to significantly influence its electronic properties. The electron-withdrawing nature of the tosyl group would likely lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule. A lower LUMO level can facilitate better electron injection from the cathode, a key requirement for efficient ETL materials. rsc.orgresearchgate.net

The general requirements for an effective electron transport material include:

High Electron Mobility: To efficiently transport electrons.

Suitable LUMO Energy Level: To minimize the energy barrier for electron injection from the cathode.

Good Thermal Stability: To withstand the heat generated during device operation.

Amorphous Film-Forming Capability: To ensure uniform and defect-free layers. rsc.org

The performance of OLEDs is also dependent on achieving a balance between electron and hole injection and transport. nih.govnih.gov The modification of the 8-HQ scaffold with substituents like the tosyl group allows for the fine-tuning of its electronic properties to achieve this balance, potentially leading to improved device efficiency and stability. Further research into the synthesis and characterization of metal complexes of this compound could reveal novel materials with enhanced electron transport capabilities for next-generation OLEDs.

Development of Fluorescent Chemosensors for Metal Ions

The detection of metal ions is crucial in various fields, including environmental monitoring, biological imaging, and industrial process control. 8-Hydroxyquinoline (8-HQ) and its derivatives are well-established as a versatile platform for the design of fluorescent chemosensors. rsc.org The underlying principle of their sensing action often relies on the chelation of a target metal ion by the 8-HQ moiety, which leads to a discernible change in its fluorescence properties. rsc.org This can manifest as fluorescence enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength.

The weak fluorescence of 8-HQ itself is attributed to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the nitrogen atom of the pyridine (B92270) ring. nih.gov Upon complexation with a metal ion, this ESIPT process is often inhibited, resulting in a significant increase in fluorescence intensity. nih.gov The selectivity of these sensors can be tuned by introducing different functional groups onto the 8-HQ scaffold.

While specific studies detailing the use of this compound as a fluorescent chemosensor are not prevalent in the initial search results, the structural features of the molecule suggest its potential in this application. The tosyl group at the 5-position, being electron-withdrawing, can modulate the electron density of the quinoline ring and the chelating site, thereby influencing the binding affinity and selectivity towards specific metal ions. For instance, derivatives of 8-HQ have been developed for the selective detection of various metal ions, including:

Zn(II): Sensors have been designed based on the inhibition of ESIPT upon coordination with Zn(II). mdpi.com

Fe(III): Novel quinoline-based sensors have been synthesized for the selective and sensitive detection of Fe(III). nih.gov

Cd(II): "Turn-on" fluorescent probes for Cd(II) have been developed using 8-HQ derivatives. nih.gov

Cu(II): Quinoline-based probes have been shown to exhibit a colorimetric and fluorescent response to copper ions. researchgate.net

The design of a chemosensor based on this compound would involve evaluating its binding behavior with a range of metal ions and characterizing the resulting photophysical changes. The data from such studies would be crucial in determining its selectivity, sensitivity, and limit of detection for a particular metal ion.

Table of 8-Hydroxyquinoline Derivatives as Fluorescent Chemosensors:

8-HQ DerivativeTarget Metal IonSensing MechanismReference
2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-olZn(II)ESIPT Inhibition mdpi.com
2,2,2-trifluoro-N'-(2-(quinolin-8-yloxy)acetyl)acetohydrazideFe(III)Fluorescence Quenching nih.gov
2-(Hydroxymethyl)quinolin-8-olCd(II)"Turn-on" Fluorescence nih.gov
Quinoline-based probeCu(I) and Cu(II)Colorimetric and Fluorescence Enhancement researchgate.net
5-Chloromethyl-8-hydroxyquinolineFe(II)Colorimetric nih.gov

Applications in Corrosion Inhibition Technologies

The protection of metals from corrosion is a significant industrial challenge, and the use of organic inhibitors is a widely adopted strategy. 8-Hydroxyquinoline (8-HQ) and its derivatives have demonstrated considerable efficacy as corrosion inhibitors for various metals, particularly for mild steel in acidic environments. mdpi.comrsc.orgnih.govnih.govresearchgate.netnih.govnih.govrsc.orgnist.govresearchgate.netmdpi.comcolumbia.edu

The mechanism of corrosion inhibition by 8-HQ derivatives generally involves the adsorption of the organic molecules onto the metal surface. This forms a protective barrier that isolates the metal from the corrosive medium. The adsorption process is facilitated by the presence of heteroatoms (nitrogen and oxygen) and the π-electrons of the quinoline ring, which can interact with the vacant d-orbitals of the metal atoms. mdpi.comresearchgate.net These interactions can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation).

Studies on various 8-HQ derivatives have shown that they typically act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.comnih.govnih.govnist.gov The inhibition efficiency of these compounds is dependent on their concentration, with higher concentrations generally leading to better protection. nih.govnih.govresearchgate.net

While there is no specific experimental data available for "this compound" in the provided search results, its potential as a corrosion inhibitor can be inferred from its structure. The presence of the 8-hydroxyquinoline moiety provides the primary anchoring group for adsorption onto the metal surface. The tosyl group at the 5-position is strongly electron-withdrawing, which could influence the electron density distribution in the quinoline ring and affect the strength of its interaction with the metal surface. Furthermore, the sulfur atom in the tosyl group provides an additional heteroatom that could participate in the adsorption process.

Research on other 5-substituted 8-hydroxyquinoline derivatives has shown high inhibition efficiencies. For example, derivatives like 5-((benzylamino)methyl)quinolin-8-ol and 5-(azidomethyl)quinolin-8-ol (B3033225) have been reported to be effective corrosion inhibitors for mild steel. mdpi.comnih.gov A study on 5-(azidomethyl)quinolin-8-ol reported it to be an anodic-type inhibitor. mdpi.com

Table of 8-Hydroxyquinoline Derivatives as Corrosion Inhibitors for Mild Steel in 1 M HCl:

InhibitorConcentrationInhibition Efficiency (%)Reference
5-((benzylamino)methyl)quinolin-8-ol5x10⁻³ MNot specified, but effective mdpi.comnih.gov
5-(azidomethyl)quinolin-8-ol5x10⁻³ M90 mdpi.comnih.gov
(8-hydroxyquinolin-5-yl)methyl-4-chlorobenzoate10⁻³ M96 nih.gov
(8-hydroxyquinolin-5-yl)methyl-4-nitrobenzoate10⁻³ M92 nih.gov
5-[(dodecylthio)methyl]-8-quinolinolNot specified98.71 nist.gov

The development of this compound as a corrosion inhibitor would require experimental evaluation of its performance through techniques such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy.

Integration into Functional Polymer Materials

The incorporation of functional molecules into polymer structures is a powerful strategy for creating materials with tailored properties and applications. 8-Hydroxyquinoline (8-HQ) and its derivatives have been integrated into various polymer systems to impart specific functionalities, such as metal chelation, and biological activity. nih.govnih.govnist.gov

The polymerization of 8-HQ can lead to the formation of poly(8-hydroxyquinoline) (PHQ), which has been studied for its coordination properties with different metal ions. nih.govnih.gov Furthermore, 8-HQ derivatives can be incorporated as side chains or as part of the main chain of polymers. For instance, copolymers of quinoline and 9,9-dialkylfluorene have been synthesized via Suzuki cross-coupling, demonstrating the potential for creating conjugated polymers with tunable electronic properties. mdpi.com

While the direct polymerization or integration of "this compound" into polymers is not explicitly detailed in the provided search results, its chemical structure offers several possibilities for incorporation into polymer chains.

Polymerization via the Quinoline Ring: The quinoline ring itself can be involved in polymerization reactions, such as oxidative polymerization, to form a conjugated polymer backbone. nih.gov

Functionalization for Polymerization: The 8-hydroxyl group or the aromatic rings could be functionalized with polymerizable groups (e.g., vinyl, acrylate, or epoxide groups) to allow for its incorporation as a monomer in addition or condensation polymerization.

Post-Polymerization Modification: A pre-formed polymer with reactive side groups could be modified by attaching this compound.

The presence of the tosyl group could influence the reactivity of the monomer and the properties of the resulting polymer. For example, it could affect the polymer's solubility, thermal stability, and its ability to coordinate with metal ions.

Electrospinning is another technique that has been used to create functional fibrous materials containing 8-HQ derivatives. nist.gov In this method, a polymer solution containing the 8-HQ derivative is subjected to a high voltage, resulting in the formation of nanofibers. These materials have shown potential in biomedical applications due to their high surface area and porosity. For example, fibrous materials containing 5-amino-8-hydroxyquinoline have been fabricated and their complexes with Cu(II) and Fe(III) have demonstrated antibacterial, antifungal, and anticancer properties. nist.gov

The integration of this compound into polymer matrices could lead to the development of functional materials for applications such as:

Metal-chelating resins for water treatment or metal recovery.

Active packaging materials with antimicrobial properties.

Functional coatings with specific electronic or sensory properties.

Further research is needed to explore the synthesis and characterization of polymers containing this compound to fully realize their potential in materials science.

Design of Stimuli-Responsive Materials Incorporating Quinoline-8-ol Scaffolds

Stimuli-responsive materials, often referred to as "smart" materials, are designed to undergo a significant change in their properties in response to an external trigger, such as pH, temperature, light, or the presence of specific chemicals. nih.govrsc.orgresearchgate.net The quinoline-8-ol scaffold is an attractive building block for the design of such materials due to its inherent pH-sensitivity and metal-chelating ability.

The nitrogen atom in the quinoline ring can be protonated or deprotonated depending on the pH of the surrounding environment. This change in protonation state can lead to conformational changes in a polymer chain containing this moiety, altering its solubility or other physical properties. researchgate.net This principle has been utilized to create pH-responsive polymers for various applications, including drug delivery. nih.govnih.govresearchgate.netrsc.org For instance, micelles loaded with 8-hydroxyquinoline glycoconjugates have been developed as pH-responsive nanocarriers for tumor-targeted drug delivery, taking advantage of the acidic microenvironment of tumors. nih.gov

Temperature is another common stimulus used to trigger a response in smart polymers. Thermo-responsive polymers exhibit a critical solution temperature (CST) at which they undergo a phase transition from a soluble to an insoluble state (or vice versa). mdpi.comcolumbia.edu Quinoline-labeled poly(N-isopropylacrylamide), a well-known thermo-responsive polymer, has been shown to exhibit temperature-dependent photoluminescence. researchgate.net

While direct examples of stimuli-responsive materials based on "this compound" are not found in the initial searches, its structure suggests several possibilities for its use in this area:

pH-Responsive Materials: The quinoline nitrogen provides a pH-responsive site. The electron-withdrawing tosyl group would influence the pKa of this nitrogen, allowing for the tuning of the pH at which the material responds. This could be advantageous for creating sensors or drug delivery systems that are activated at a specific physiological pH.

Metal-Ion-Responsive Materials: The 8-hydroxyquinoline moiety is an excellent chelator for various metal ions. The binding of a metal ion can be used as a stimulus to trigger a change in the material's properties, such as its fluorescence or conformation. This could be exploited to create sensors for specific metal ions or materials that release a payload upon metal ion binding.

Multi-Stimuli-Responsive Materials: By combining the pH-responsive nature of the quinoline ring with other responsive elements, it may be possible to create materials that respond to multiple stimuli. For example, a polymer containing this compound could be designed to be both pH- and metal-ion-responsive.

The synthesis of such materials would likely involve the incorporation of this compound into a polymer backbone or as a side chain, similar to the strategies discussed in the previous section. The characterization of these materials would focus on quantifying their response to different stimuli and exploring their potential applications in areas such as controlled release systems, sensors, and smart coatings.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Routes for 5-Tosylquinolin-8-ol

Further research should also investigate other green chemistry principles, such as continuous flow synthesis. Flow chemistry offers precise control over reaction parameters, enhanced safety, and scalability, which are critical for industrial production. Additionally, biocatalysis, utilizing enzymes to perform specific chemical transformations, represents another frontier. Identifying or engineering an enzyme capable of catalyzing the tosylation of 8-hydroxyquinoline (B1678124) at the C5 position would provide a highly selective and environmentally benign synthetic route.

Diversification of Catalytic Applications and Mechanistic Insights

While the quinolin-8-ol scaffold is known for its role in coordination chemistry and catalysis, the specific applications of this compound remain a burgeoning field. Future efforts should aim to diversify its use as a ligand in a wider range of catalytic transformations. This includes exploring its potential in asymmetric catalysis, C-H activation, and polymerization reactions, where the electronic and steric properties of the tosyl group can be leveraged to fine-tune catalyst reactivity and selectivity.

Crucially, these explorations must be paired with deep mechanistic studies to understand how the catalyst functions at a molecular level. Advanced techniques such as in-situ spectroscopy are vital for this purpose. For instance, in-situ X-ray absorption spectroscopy has been effectively used to identify the active catalytic species in silver-catalyzed oxidation reactions, confirming that reduced metallic nanoparticles are the key players rsc.org. Similar studies on catalytic systems involving this compound could elucidate the active oxidation state and coordination environment of the metal center during the reaction. Furthermore, first-principles calculations based on density functional theory (DFT) can provide profound insights into reaction pathways, as demonstrated in the study of furfural (B47365) hydrogenation over single-atom catalysts rsc.org. Applying these computational methods could unravel the step-by-step mechanism of reactions catalyzed by this compound complexes, detailing the roles of different parts of the molecule in the catalytic cycle rsc.org.

Deeper Elucidation of In Vitro Biochemical Pathways and Molecular Targets

The biological activities of quinolin-8-ol derivatives warrant a deeper investigation into the specific biochemical pathways and molecular targets of this compound. Future research should focus on systematic in vitro screening and target identification. A primary approach involves the reconstitution of metabolic or signaling pathways using purified enzymes and substrates nih.gov. This allows for the precise determination of which step in a pathway is affected by the compound.

Building on work with analogous compounds, a promising direction would be to investigate its potential as an inhibitor of epigenetic targets. For example, derivatives of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol have been rationally designed as potent inhibitors of Bromodomain-containing protein 4 (BRD4), a key regulator of oncogenes like c-Myc nih.govresearchgate.net. Future studies should assess whether this compound or its metabolites interact with BRD4 or other bromodomain-containing proteins. This would involve a suite of biochemical and biophysical assays, such as AlphaScreen, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR), to quantify binding affinity and kinetics. Identifying specific molecular targets is the first step toward understanding its potential therapeutic applications and mechanism of action.

Rational Design and Synthesis of Advanced Materials Utilizing this compound

The unique structure of this compound, which combines a robust metal-chelating quinolin-8-ol core with a versatile tosyl group, makes it an attractive building block for advanced functional materials. Future research should focus on the rational design and synthesis of such materials. The quinolinol moiety is a classic ligand for a vast array of metal ions, suggesting its utility in creating novel metal-organic frameworks (MOFs) or coordination polymers. The tosyl group can be used to modulate the electronic properties, solubility, and intermolecular interactions within these materials, potentially leading to new porous materials for gas storage, separation, or catalysis.

Another promising avenue is the development of chemical sensors. The fluorescence of the quinolin-8-ol core is often sensitive to its coordination environment. By functionalizing this core with the tosyl group, it may be possible to create chemosensors with high selectivity for specific metal ions or anions. Research would involve synthesizing a library of derivatives and systematically studying their photophysical responses to various analytes. Furthermore, incorporating this compound into polymer backbones could yield functional polymers with unique optical, thermal, or metal-binding properties for applications in electronics or environmental remediation.

Synergistic Approaches Combining Computational and Experimental Research for this compound Optimization

The most efficient path to unlocking the full potential of this compound lies in the tight integration of computational modeling and experimental validation. This synergistic approach has proven highly effective in fields like drug discovery, where computational techniques are used to guide the synthesis and testing of new compounds nih.govresearchgate.net. For this compound, this strategy can be applied across all previously mentioned research areas.

A future workflow would involve using computational chemistry to predict the properties of virtual derivatives. For instance, DFT calculations could screen for catalytic activity, while molecular docking simulations could identify potential biological targets nih.gov. These in silico results would guide the selection of the most promising candidates for laboratory synthesis. The experimentally determined properties—be they catalytic efficacy, biological activity, or material characteristics—would then be used to refine the initial computational models, creating a feedback loop that accelerates the optimization process. This combined approach minimizes the trial-and-error nature of traditional research, saving time and resources while enabling a more rational design of molecules and materials based on this compound.

Table of Future Research Directions and Techniques

Research AreaProposed Future DirectionKey Techniques & Methodologies
Synthesis Development of sustainable synthetic routes.Mechanochemistry, Continuous Flow Synthesis, Biocatalysis.
Catalysis Diversification of applications and deep mechanistic studies.Asymmetric Catalysis, In-situ Spectroscopy (e.g., XAS), First-Principles Calculations (DFT).
Biochemistry Elucidation of in vitro pathways and molecular targets.In Vitro Pathway Reconstitution, Target Identification Assays (e.g., AlphaScreen, ITC), Cellular Assays.
Materials Science Rational design of advanced functional materials.Synthesis of MOFs and Coordination Polymers, Development of Chemosensors, Functional Polymer Synthesis.
Optimization Integrated computational and experimental workflows.Molecular Docking, DFT Modeling, Quantitative Structure-Activity Relationship (QSAR), Experimental Validation.

Q & A

Basic: What are the key considerations in synthesizing 5-Tosylquinolin-8-ol to ensure high yield and purity?

Answer:
The synthesis of this compound requires precise control of reaction conditions. Critical steps include:

  • Temperature and pH adjustments during hydrolysis and extraction phases to prevent side reactions .
  • Use of thin-layer chromatography (TLC) to monitor reaction progress and confirm intermediate purity .
  • Optimization of reflux conditions (e.g., solvent choice, reaction time) to enhance yield, as demonstrated in analogous quinoline derivative syntheses .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:
Key methods include:

  • Nuclear Magnetic Resonance (NMR) for structural elucidation of substituents on the quinoline ring .
  • High-Performance Liquid Chromatography (HPLC) to assess purity, particularly for detecting trace byproducts .
  • Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography for resolving bond angles and spatial arrangements in crystalline forms .

Advanced: How can researchers design experiments to introduce functional groups at specific positions on the quinoline ring of this compound?

Answer:
Advanced strategies involve:

  • Directed ortho-metalation : Use of directing groups (e.g., tosyl) to facilitate regioselective substitutions .
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/alkyl groups at the 5- or 7-positions .
  • Computational modeling to predict steric and electronic effects of substituents on reaction pathways .

Advanced: How can contradictory biological activity data for this compound across studies be resolved?

Answer:
To address discrepancies:

  • Conduct dose-response studies to establish activity thresholds and compare results under standardized conditions .
  • Perform target-specific assays (e.g., enzyme inhibition, receptor binding) to isolate mechanisms of action .
  • Use meta-analysis to evaluate confounding variables (e.g., cell line variability, solvent effects) .

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:
Critical precautions include:

  • Use of personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation controls : Work in a fume hood to minimize inhalation of aerosols or vapors .
  • Waste segregation : Collect chemical waste separately for professional disposal to prevent environmental contamination .

Advanced: What computational tools are suitable for predicting the interaction of this compound with biological targets?

Answer:
Methodologies include:

  • Molecular docking simulations (e.g., AutoDock Vina) to model ligand-protein binding affinities .
  • Density Functional Theory (DFT) calculations to analyze electronic properties influencing reactivity .
  • Pharmacophore mapping to identify structural motifs critical for bioactivity .

Basic: How should researchers report synthetic procedures for this compound to ensure reproducibility?

Answer:
Best practices include:

  • Detailed documentation of reaction conditions (solvent, temperature, time) and purification methods (e.g., column chromatography gradients) .
  • Inclusion of characterization data (NMR shifts, HPLC retention times) in supplementary materials .
  • Citation of established protocols for analogous quinoline derivatives to contextualize novel steps .

Advanced: What strategies can resolve contradictions in spectral data (e.g., NMR, IR) for this compound derivatives?

Answer:
Approaches include:

  • Comparative analysis with structurally characterized analogs (e.g., 5,7-dichloro-8-hydroxyquinoline) to assign peaks .
  • Variable-temperature NMR to study dynamic effects (e.g., tautomerism) causing signal splitting .
  • Synchrotron-based techniques for high-resolution crystallographic validation of ambiguous structures .

Basic: What role does the tosyl group play in the chemical reactivity of this compound?

Answer:
The tosyl group:

  • Acts as a protecting group for the hydroxyl moiety, enhancing stability during synthetic steps .
  • Facilitates regioselective functionalization by directing electrophilic substitutions to specific ring positions .
  • Modifies solubility in organic solvents, aiding purification .

Advanced: How can researchers optimize this compound derivatives for enhanced pharmacokinetic properties?

Answer:
Strategies involve:

  • Prodrug design : Masking polar groups (e.g., hydroxyl) to improve bioavailability .
  • Structure-Activity Relationship (SAR) studies to balance lipophilicity and target affinity .
  • In vitro ADME assays (Absorption, Distribution, Metabolism, Excretion) to screen derivatives for metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.